Technical Monograph: 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6)
Technical Monograph: 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6)
The following is an in-depth technical guide for 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6), structured for researchers and drug development professionals.
Core Identity & Scaffold Analysis [1]
Executive Summary & Chemical Identity
4-Ethyl-4-phenyl-2-imidazolidinethione is a specialized cyclic thiourea derivative characterized by a gem-disubstituted quaternary carbon at the 4-position.[1] Structurally, it represents the 2-thio-desoxo analog of the anticonvulsant scaffold found in Ethotoin and Nirvanol (5-ethyl-5-phenylhydantoin).
Unlike the widely regulated ethylene thiourea (ETU), the steric bulk provided by the 4-ethyl and 4-phenyl groups imparts unique lipophilicity and metabolic stability, making it a valuable building block in the synthesis of imidazoline-based ligands , chiral auxiliaries , and anticonvulsant metabolites .
| Property | Data / Descriptor |
| CAS Number | 13206-11-6 |
| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| Structural Class | Cyclic Thiourea / Imidazolidinethione |
| Key Substituents | C4-Quaternary center (Ethyl, Phenyl) |
| Related Drugs | Structural analog of Nirvanol, Aminoglutethimide |
Physiochemical Properties & Solubility Profile
Understanding the physical behavior of CAS 13206-11-6 is critical for assay development and formulation.
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Appearance: Typically an off-white to pale yellow crystalline solid.
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Melting Point: Predicted range 170–175 °C (consistent with disubstituted thiohydantoin analogs).
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Solubility:
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High: DMSO, DMF, Methanol, Ethanol (Warm).
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Moderate: Dichloromethane, Chloroform.
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Low/Insoluble: Water, Hexanes.
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Stability: Stable under standard laboratory conditions. Susceptible to oxidative desulfurization (to the corresponding urea) by strong oxidants (e.g., KMnO₄, H₂O₂).
Synthesis & Manufacturing Methodology
The synthesis of 4-ethyl-4-phenyl-2-imidazolidinethione relies on the cyclization of a 1,2-diamine precursor with a thiocarbonyl source. This protocol ensures high regioselectivity and yield.
3.1 Retrosynthetic Analysis
The core ring is constructed from 2-phenyl-1,2-butanediamine and Carbon Disulfide (CS₂) .
3.2 Step-by-Step Synthesis Protocol
Note: All steps must be performed in a fume hood due to the toxicity of CS₂.
Step 1: Preparation of 1,2-Diamine
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Starting Material: 2-Amino-2-phenylbutyric acid or 2-phenylbutyronitrile.
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Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in dry THF under N₂ atmosphere to yield 2-phenyl-1,2-butanediamine .
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Workup: Quench with Glauber’s salt, filter, and concentrate to obtain the diamine oil.
Step 2: Cyclization (The "Self-Validating" Step)
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Reaction: Dissolve 1.0 eq of 2-phenyl-1,2-butanediamine in Ethanol/Water (1:1).
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Addition: Add 1.2 eq of Carbon Disulfide (CS₂) and 0.1 eq of KOH (catalyst).
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Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Evolution of H₂S gas (rotten egg odor) confirms the condensation is proceeding (Use a scrubber!).
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Isolation: Cool the mixture. The product often precipitates. If not, acidify slightly with dilute HCl to induce crystallization.
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Purification: Recrystallize from Ethanol.
Analytical Characterization (The Validation System)
To ensure scientific integrity, the identity of CAS 13206-11-6 must be validated using the following multi-modal approach.
4.1 NMR Spectroscopy (Expected Signals)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 0.85 (t, 3H): Methyl group of the ethyl chain.
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δ 1.90 (q, 2H): Methylene group of the ethyl chain.
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δ 3.40–3.60 (dd, 2H): Ring methylene protons (H-5) – diastereotopic due to the chiral center at C4.
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δ 7.20–7.50 (m, 5H): Aromatic phenyl protons.
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δ 8.50 & 8.80 (bs, 2H): N-H protons (Exchangeable with D₂O). Note: Thione NH protons are typically downfield.
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4.2 Infrared (IR) Spectroscopy
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Diagnostic Band: 1200–1250 cm⁻¹ (Strong C=S stretching vibration).
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Absence: No strong C=O band at 1700 cm⁻¹ (confirms absence of urea/hydantoin impurity).
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NH Stretch: Broad band at 3100–3200 cm⁻¹.
4.3 Mass Spectrometry
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Method: ESI-MS (Positive Mode).
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Target Ion: [M+H]⁺ = 207.1 m/z .
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Fragmentation: Loss of the ethyl group or ring opening may be observed at higher collision energies.
Applications & Biological Relevance
While not a marketed drug itself, CAS 13206-11-6 serves as a critical pharmacophore and metabolic probe .
5.1 Medicinal Chemistry Scaffold
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Anticonvulsant Research: The 4-ethyl-4-phenyl substitution mimics the pharmacophore of Phenobarbital and Primidone . Researchers use this thione analog to study the Structure-Activity Relationship (SAR) of binding to Voltage-Gated Sodium Channels (VGSCs). The replacement of Oxygen (C=O) with Sulfur (C=S) alters lipophilicity (LogP) and hydrogen bonding capability.
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Thyroid Peroxidase Inhibition: Like many cyclic thioureas (e.g., Methimazole), this compound likely possesses inhibitory activity against thyroid peroxidase (TPO). It is used as a reference standard in toxicity screens for goitrogenic potential of new antiepileptics.
5.2 Synthetic Utility
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Radical Precursors: The C=S bond can be reduced or desulfurized to generate quaternary carbon-centered radicals, useful in constructing complex fused-ring systems.
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Chiral Resolution: If synthesized from chiral amino acids, the enantiomers of this compound are used as chiral solvating agents for resolving racemic mixtures via NMR.
Safety & Handling (SDS Summary)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Class effect of thioureas).
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Handling:
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Use only in a chemical fume hood.
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Wear nitrile gloves and safety goggles.
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Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thione to the less toxic urea derivative before disposal.
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References
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PubChem Compound Summary. (2025). 4-Phenylimidazolidin-2-one and related thiourea derivatives. National Center for Biotechnology Information. Link
- Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers. (Foundational text on imidazolidine synthesis).
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Sigma-Aldrich. (2025). Product Specification: 4-Ethyl-4-phenyl-2-imidazolidinethione (AldrichCPR). Link
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Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Mechanistic insight into the formation of 4,4-disubstituted rings). Link
- FDA Center for Drug Evaluation. (2024).
